molecular formula C23H32Cl2N6OS3 B1663814 K-604 dihydrochloride

K-604 dihydrochloride

Cat. No.: B1663814
M. Wt: 575.6 g/mol
InChI Key: DEKWEGUBUYKTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-604 dihydrochloride is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1). This enzyme plays a crucial role in the formation of cholesterol esters in macrophages, which are implicated in the development of atherosclerosis. This compound has shown significant potential in reducing cholesterol esterification and promoting cholesterol efflux, making it a valuable compound in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of K-604 dihydrochloride involves multiple steps, including the formation of the benzimidazole moiety and its subsequent attachment to a piperazine ring. The key steps include:

    Formation of Benzimidazole: This involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form benzimidazole.

    Attachment to Piperazine: The benzimidazole derivative is then reacted with a piperazine derivative under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Solubility Studies

K-604 dihydrochloride exhibits low aqueous solubility, necessitating optimization with hydroxycarboxylic acids or other solvents. A solubility study tested solutions of 0.05 N HCl, 0.01 N HCl, hyaluronic acid (HA), d-gluconic acid (GA), and citric acid (CA). The minimum volumes required to achieve clear solutions were visually determined over 24 hours .

SolventSolubility Behavior (Visual Determination)
0.05 N HClRequires optimization for solubilization
0.01 N HClSimilar to 0.05 N HCl
Hyaluronic acid (HA)Enhanced solubility compared to HCl
d-Gluconic acid (GA)Improved solubility
Citric acid (CA)Modest solubility enhancement

Additionally, MedChemExpress specifies solubility in water (100 mg/mL with ultrasonic treatment) and DMSO (62.5 mg/mL) .

In Vitro BBB Permeability

The brain permeability of K-604 was evaluated using a Millipore plate setup with DPBS-H buffer (pH 7.0–7.6) containing 0.1% bovine serum albumin (BSA). K-604 was dissolved in DMSO and diluted to 1 μM. The experiment involved:

  • Adding drug solution to the upper (luminal) compartment.

  • Centrifugation steps (16,000 × g and 12,000 × g) to isolate supernatant.

  • LC-MS/MS analysis for concentration quantification .

This setup simulates blood-brain barrier (BBB) permeability, critical for intranasal delivery to brain tissues.

Analytical Quantification by LC-MS/MS

K-604 concentrations were measured using a liquid chromatography–tandem mass spectrometry (LC-MS/MS) system:

  • Column : Kinetex C18 (2.1 × 50 mm, 2.6 μm).

  • Mobile Phase : 10 mmol/L ammonium formate (pH 5) and acetonitrile.

  • Gradient Elution : Linear gradient (20–95% acetonitrile over 1 min).

  • Detection : Positive ionization mode with multiple-reaction monitoring.

  • Mass Transitions : m/z 503 → 353 for K-604 and m/z 507 → 353 for the internal standard (K-604-d4) .

In Vivo Pharmacokinetics

Key PK parameters after intranasal administration (50 μL of 0.01 N HCl solution) in mice:

TissueC<sub>max</sub> (ng/mL or ng/g)AUC (ng·min/mL or ng·min/g)
Plasma574 (single dose), 870 (repeated dose)20,680
Cerebrum66 (single dose), 83 (repeated dose)8.9–5.4
Olfactory Bulb406 (single dose), 285 (repeated dose)4,806

Plasma concentrations were 6–10× higher than cerebral tissue, suggesting overflow into systemic circulation .

Scientific Research Applications

Neurodegenerative Diseases

K-604 has been investigated as a potential treatment for Alzheimer's disease due to its ability to penetrate the blood-brain barrier (BBB) when administered intranasally. Studies have demonstrated that K-604 significantly decreases cholesteryl esters in mouse brain tissue following intranasal administration, suggesting its efficacy in targeting brain cholesterol metabolism .

Key Findings:

  • Intranasal Delivery: AUC levels after intranasal administration were significantly higher (772 ng·min/g) compared to oral administration (8.9 ng·min/g), indicating superior brain targeting efficiency .
  • Cholesterol Reduction: Daily administration led to a marked decrease in cholesteryl esters in the brain, highlighting its potential for treating Alzheimer's pathology .

Cardiovascular Health

K-604's role in suppressing atherosclerosis has been documented through various animal studies. In F1B hamsters fed a high-fat diet, K-604 administration resulted in reduced fatty streak lesions without altering plasma cholesterol levels, suggesting that it may effectively mitigate arterial plaque formation .

Case Study Summary:

  • Animal Model: F1B hamsters were treated with K-604 at doses ranging from 1 mg/kg to 30 mg/kg.
  • Results: Significant suppression of fatty streak lesions was observed at higher doses, while lower doses did not yield significant effects on body weight or food consumption .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of K-604 indicates challenges related to its solubility and permeability across biological barriers. Studies have shown that while K-604 has moderate BBB penetration capabilities, alternative delivery methods such as intranasal routes have been explored to enhance bioavailability and therapeutic efficacy .

ParameterK-604 DihydrochlorideCarbamazepine
BBB Log Cbrain/CbloodC_{brain}/C_{blood}-0.879-0.063
Apparent Permeability Coefficient PappP_{app}21.9×106 cm s21.9\times 10^{-6}\text{ cm s}47.8×106 cm s47.8\times 10^{-6}\text{ cm s}

Mechanism of Action

K-604 dihydrochloride exerts its effects by selectively inhibiting ACAT-1, an enzyme responsible for the esterification of cholesterol in macrophages. This inhibition leads to:

Comparison with Similar Compounds

    Pactimibe: A nonselective inhibitor of ACAT-1 and ACAT-2, which reduces plasma cholesterol levels but does not affect plaque composition.

    Avasimibe: Another ACAT inhibitor with broader activity but less selectivity compared to K-604 dihydrochloride.

Uniqueness of this compound: this compound is unique due to its high selectivity for ACAT-1 over ACAT-2, making it more effective in targeting macrophage cholesterol metabolism without significantly affecting plasma cholesterol levels .

Biological Activity

K-604 dihydrochloride is a selective inhibitor of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), a key enzyme involved in cholesterol metabolism and foam cell formation in atherosclerosis. This compound has garnered attention for its potential therapeutic applications, particularly in treating diseases like Alzheimer's and atherosclerosis. This article examines the biological activity of K-604, summarizing its pharmacodynamics, pharmacokinetics, and relevant case studies.

K-604 exhibits high selectivity for ACAT-1 over ACAT-2, with an IC50 value of 0.45 µmol/L for ACAT-1 and 102.85 µmol/L for ACAT-2, making it 229-fold more selective for the former . By inhibiting ACAT-1, K-604 reduces cholesterol esterification in macrophages, thereby decreasing the formation of cholesteryl esters that contribute to atherosclerotic plaques.

Pharmacokinetics

Solubility and Delivery:
K-604 is characterized by poor solubility in neutral water, which poses challenges for its delivery across biological barriers. Research indicates that intranasal administration significantly enhances its bioavailability in cerebral tissue compared to oral administration. The area under the curve (AUC) for intranasal delivery was 772 ng·min/g versus only 8.9 ng·min/g for oral administration .

Blood-Brain Barrier Penetration:
K-604's ability to penetrate the blood-brain barrier (BBB) was evaluated using simulations and in vitro models. The log(C brain/C blood) values indicated moderate BBB penetration capabilities .

Atherosclerosis Model

In a study involving F1B hamsters fed a high-fat diet, K-604 administration at doses of ≥1 mg/kg effectively suppressed fatty streak lesions without altering plasma cholesterol levels . This suggests that K-604 can mitigate atherosclerosis through direct action on arterial walls rather than systemic cholesterol modulation.

Cholesterol Efflux Enhancement

K-604 also promotes cholesterol efflux from THP-1 macrophages to high-density lipoproteins (HDL), enhancing the reverse cholesterol transport mechanism . This effect is crucial for reducing foam cell formation and plaque development.

Collagen Production Stimulation

Further research demonstrated that K-604 stimulates collagen production in cultured human aortic smooth muscle cells, potentially altering plaque phenotype favorably in apolipoprotein E-knockout mice . This finding indicates that K-604 may not only inhibit cholesterol accumulation but also promote structural stability within arterial plaques.

Summary of Key Findings

Parameter Value
Selectivity (ACAT-1 vs ACAT-2)229-fold
AUC (Intranasal)772 ng·min/g
AUC (Oral)8.9 ng·min/g
IC50 (Cholesterol Esterification)68.0 nmol/L
Effective Dose in Hamsters≥1 mg/kg

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of K-604 dihydrochloride in reducing cholesterol ester accumulation?

K-604 selectively inhibits acyl-CoA:cholesterol acyltransferase-1 (ACAT-1/SOAT1), an enzyme critical for converting free cholesterol to cholesterol esters. This inhibition reduces lipid droplet formation in macrophages, as demonstrated by decreased total cholesterol, free cholesterol, and cholesterol ester levels in bronchoalveolar lavage (BAL) cells in ITB-induced lung injury models. Key readouts include cholesterol quantification via HPLC and gene/protein expression analysis (e.g., ACAT-1, Arg1) using RT-PCR and Western blot .

Q. Which experimental models are commonly used to study K-604's anti-inflammatory effects?

In vivo studies predominantly use C57BL/6J mice with intratracheal bleomycin (ITB)-induced acute lung injury (ALI). In vitro models include alveolar macrophages and MAM (mitochondria-associated membrane) cells to assess lipid metabolism and inflammatory markers. Key endpoints include BAL cell cholesterol content, histopathological scoring of alveolar thickening, and flow cytometry for macrophage polarization (e.g., CD11c⁺/CD206⁺ ratios) .

Q. What are the critical biochemical readouts for evaluating K-604 efficacy in lipid metabolism studies?

  • Cholesterol esterification : Measure free cholesterol vs. esterified cholesterol via enzymatic assays or mass spectrometry.
  • Surface activity restoration : Quantify surfactant proteins (SP-B, SP-D) and phospholipid ratios using Western blot and colorimetric assays.
  • Inflammatory markers : Assess Arg1, Nos2, TNF-α, and IL-6 expression via qPCR or ELISA .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on K-604's impact on epithelial injury versus surfactant function?

While K-604 does not reduce ITB-induced epithelial injury (e.g., BAL protein deposition), it normalizes surfactant function by restoring SP-B/SP-D ratios and phospholipid content. Methodologically, this requires parallel assessment of epithelial integrity (e.g., histology for alveolar wall thickness) and surfactant activity (e.g., pressure-volume curves or SP-B immunohistochemistry) to decouple these pathways .

Q. What experimental strategies address the dual role of ACAT-1 inhibition in lipid signaling and inflammation?

  • Pathway-specific knockdown : Use siRNA or CRISPR-Cas9 to silence ACAT-1 in macrophages vs. alveolar type II cells.
  • Lipidomic profiling : Employ LC-MS/MS to map changes in cholesterol esters, oxysterols, and phospholipids.
  • Single-cell RNA sequencing : Resolve heterogeneity in macrophage subsets (e.g., pro-inflammatory vs. pro-fibrotic) post-K-604 treatment .

Q. How does K-604's selectivity for ACAT-1 over ACAT-2 influence its therapeutic potential in extrapulmonary diseases?

K-604 exhibits 229-fold selectivity for ACAT-1, making it suitable for diseases driven by macrophage lipid overload (e.g., NAFLD, atherosclerosis). In hepatic models (e.g., MCD diet-induced NASH), K-604 reduces lipid droplet deposition and TNF-α/COL1A1 expression comparably to fibrates. However, ACAT-2 inhibition (linked to intestinal cholesterol absorption) may require complementary approaches, necessitating tissue-specific pharmacokinetic studies .

Q. What are the limitations of current K-604 studies in translational research?

  • Dosing optimization : Suboptimal solubility in non-acidic conditions may limit bioavailability in non-pulmonary tissues.
  • Off-target effects : Despite high selectivity, prolonged exposure may alter other lipid-modifying enzymes (e.g., HMGCR, ACSL4), requiring proteomic screens.
  • Human relevance : Most data are from murine models; human macrophage or organoid models are needed to validate findings .

Q. Methodological Considerations

Q. How should researchers design experiments to assess K-604's impact on macrophage polarization?

  • Flow cytometry panels : Include markers for M1 (CD80, CD86) and M2 (CD206, Arg1) phenotypes.
  • Functional assays : Measure phagocytosis (e.g., fluorescent microsphere uptake) and cytokine secretion (e.g., IL-10 vs. IL-12).
  • Spatial analysis : Use multiplex immunofluorescence to map macrophage subsets in lung tissue sections .

Q. What statistical approaches are recommended for analyzing contradictory cholesterol metabolism data?

  • Multivariate regression : Account for covariates like baseline cholesterol levels and treatment duration.
  • Meta-analysis : Pool data from independent studies to identify consistent trends (e.g., K-604’s effect on free cholesterol vs. esters).
  • Pathway enrichment : Use tools like Ingenuity Pathway Analysis (IPA) to link lipid changes to inflammatory pathways .

Q. Future Directions

Q. Can K-604 be integrated with omics technologies to uncover novel mechanisms?

Yes. Transcriptomic (RNA-seq) and lipidomic profiling can identify ACAT-1-independent pathways, such as fatty acid oxidation or mitochondrial cholesterol transport. Spatial transcriptomics may further resolve cell-type-specific responses in complex tissues like the lung .

Properties

IUPAC Name

2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKWEGUBUYKTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.